molecular formula C15H16N2O5S2 B2669682 N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448059-30-0

N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2669682
CAS No.: 1448059-30-0
M. Wt: 368.42
InChI Key: VVIYWRHKHAHUSY-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a unique structure that includes a benzo[d]oxazole ring, a thiophene moiety, and a sulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of appropriate ortho-substituted anilines with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the sulfonamide group: Sulfonyl chlorides are commonly used to introduce the sulfonamide group via nucleophilic substitution reactions with amines.

    Attachment of the thiophene moiety: This step often involves the use of thiophene-3-carboxaldehyde in a condensation reaction with the intermediate formed in the previous steps.

    Methoxyethyl group addition:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential antimicrobial agent due to its sulfonamide group.

    Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Material Science: The compound’s structural properties can be utilized in the development of novel materials with specific electronic or optical characteristics.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial in the folate synthesis pathway in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antimicrobial agent. Additionally, the compound’s structure allows it to bind to various receptors and proteins, influencing cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Sulfadiazine: Used in the treatment of bacterial infections.

    Sulfisoxazole: Known for its broad-spectrum antibacterial activity.

Uniqueness

N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide stands out due to its unique combination of a benzo[d]oxazole ring, a thiophene moiety, and a sulfonamide group. This structural diversity allows it to interact with a wider range of biological targets and exhibit distinct chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S2/c1-21-6-5-17(9-11-4-7-23-10-11)24(19,20)12-2-3-14-13(8-12)16-15(18)22-14/h2-4,7-8,10H,5-6,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIYWRHKHAHUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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